CID 129317686, also known as 2-(Quinolin-5-YL)acetonitrile, is a chemical compound characterized by its unique quinoline structure. It has garnered attention in various fields of chemical research due to its potential applications in medicinal chemistry and organic synthesis. The compound features a molecular formula of and is classified under the category of nitriles, specifically those containing quinoline moieties.
The primary source for information regarding CID 129317686 is the PubChem database, which provides comprehensive data on chemical substances. This compound falls under the broader classification of heterocyclic compounds, particularly those that include nitrogen in their ring structure. Its systematic name reflects its structural components, indicating the presence of both a quinoline ring and an acetonitrile functional group.
The synthesis of 2-(Quinolin-5-YL)acetonitrile can be achieved through several synthetic routes:
In industrial contexts, large-scale production may utilize batch or continuous flow processes, with a growing preference for catalytic methods that employ reusable catalysts and environmentally friendly solvents to minimize waste.
The molecular structure of CID 129317686 can be represented using its canonical SMILES notation: C1=CC(=C2C=CC=NC2=C1)CC#N
. This notation reflects the compound's complex arrangement of carbon, nitrogen, and hydrogen atoms. The molecular formula indicates that it consists of 11 carbon atoms, 8 hydrogen atoms, and 2 nitrogen atoms. The structural features include:
This structure contributes to its chemical reactivity and potential biological activity.
CID 129317686 participates in various chemical reactions typical for nitriles and heterocycles. Notable reactions include:
These reactions highlight its versatility as a building block in organic synthesis.
While specific biological mechanisms for CID 129317686 are not extensively documented, compounds containing quinoline structures often exhibit diverse pharmacological activities. The mechanism of action typically involves:
Further research is needed to elucidate the precise mechanisms associated with this particular compound.
CID 129317686 exhibits several notable physical and chemical properties:
These properties are essential for understanding its handling and application in laboratory settings.
CID 129317686 holds potential applications across various scientific domains:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4